1-(4-Chlorophenyl)-1-phenylethanol is used in the synthetic preparation of rhodium-catalyzed arylation of nitriles, ketones and imines with tetrafluoroborate or arylboronic acids
1-(4-Chlorophenyl)-1-phenylethanol
CAS No.: 59767-24-7
Cat. No.: VC21345655
Molecular Formula: C14H13ClO
Molecular Weight: 232.7 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 59767-24-7 |
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Molecular Formula | C14H13ClO |
Molecular Weight | 232.7 g/mol |
IUPAC Name | 1-(4-chlorophenyl)-1-phenylethanol |
Standard InChI | InChI=1S/C14H13ClO/c1-14(16,11-5-3-2-4-6-11)12-7-9-13(15)10-8-12/h2-10,16H,1H3 |
Standard InChI Key | MHJLXHJZQCHSIT-UHFFFAOYSA-N |
SMILES | CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)O |
Canonical SMILES | CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)O |
Appearance | Clear Colourless to Pale Yellow Oil |
Chemical Identity and Structure
Basic Information
1-(4-Chlorophenyl)-1-phenylethanol is characterized by its distinct molecular structure featuring a tertiary alcohol group. The compound contains a central carbon atom bonded to a hydroxyl group, a methyl group, a phenyl ring, and a 4-chlorophenyl group. This arrangement contributes to its unique chemical properties and reactivity patterns.
Identifiers and Nomenclature
The compound is recognized through various standardized chemical identifiers that enable precise identification across chemical databases and literature. These identifiers are crucial for regulatory compliance and scientific communication.
Synonyms
The compound is known by several synonyms in scientific literature and commercial contexts:
Physical and Chemical Properties
Physical Characteristics
1-(4-Chlorophenyl)-1-phenylethanol possesses distinctive physical properties that influence its handling, storage, and application in various contexts.
Property | Value |
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Molecular Weight | 232.70-232.71 g/mol |
Physical State | Oil |
Color | Colorless to Light Yellow |
Boiling Point | 358°C |
Density | 1.189 |
Flash Point | 170°C |
pKa | 13.41±0.29 (Predicted) |
Solubility Characteristics
The compound exhibits specific solubility patterns that are important considerations for its use in laboratory and industrial applications:
Chemical Reactivity
1-(4-Chlorophenyl)-1-phenylethanol contains a hydroxyl group attached to a tertiary carbon, making it susceptible to various chemical transformations. The presence of the chlorine atom on one of the phenyl rings influences its electronic properties and reactivity patterns. The compound can undergo typical alcohol reactions including oxidation, dehydration, and substitution processes.
Synthesis and Preparation Methods
Laboratory Synthesis
The synthesis of 1-(4-Chlorophenyl)-1-phenylethanol can be accomplished through several chemical routes. One common approach involves the Grignard reaction between phenylmagnesium bromide and 4-chlorobenzophenone. This reaction typically requires anhydrous conditions and careful temperature control to achieve optimal yields.
The hydroxyl group in this compound makes it susceptible to oxidation, which can lead to the formation of 4-chlorobenzophenone. This reaction pathway is significant in understanding both the synthesis and degradation of the compound.
Industrial Production
In industrial settings, the production of 1-(4-Chlorophenyl)-1-phenylethanol may employ similar synthetic routes but at larger scales. The processes typically incorporate purification steps such as recrystallization or chromatography to obtain the compound with high purity levels suitable for pharmaceutical applications.
Applications and Uses
Pharmaceutical Applications
1-(4-Chlorophenyl)-1-phenylethanol serves as an important intermediate in the synthesis of various pharmaceuticals, particularly antihistamines. Its unique structural features make it valuable in the development of compounds with specific biological activities.
As noted in chemical databases, this compound is related to clemastine, appearing as an impurity (designated as "Clemastine EP Impurity C") in the production of this antihistamine medication . This relationship highlights its significance in pharmaceutical quality control and regulatory compliance.
Research Applications
In scientific research, 1-(4-Chlorophenyl)-1-phenylethanol is utilized for:
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Serving as an intermediate in organic synthesis pathways
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Studies involving enzyme interactions and protein binding
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Development of precursors for pharmaceutical compounds
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Production of specialty chemicals and materials
Chemical Reactions
Oxidation Reactions
1-(4-Chlorophenyl)-1-phenylethanol can undergo oxidation reactions, typically converting the hydroxyl group to a carbonyl group. This transformation results in the formation of 4-chlorobenzophenone. Common oxidizing agents for this conversion include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction Reactions
Reduction of 1-(4-Chlorophenyl)-1-phenylethanol can lead to the formation of 1-(4-chlorophenyl)-1-phenylethane. This transformation involves the replacement of the hydroxyl group with hydrogen. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reactions
Spectroscopic Properties
The structural characteristics of 1-(4-Chlorophenyl)-1-phenylethanol give rise to distinctive spectroscopic properties that are valuable for its identification and purity assessment. These properties include characteristic infrared absorption patterns for the hydroxyl group and distinctive nuclear magnetic resonance signals for the aromatic protons and the methyl group attached to the central carbon.
Regulatory Status
1-(4-Chlorophenyl)-1-phenylethanol is subject to various regulatory frameworks:
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It is listed in the European Chemicals Agency (ECHA) database
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The compound is exempt from certain registration requirements under REACH Article 6(1) due to threshold considerations
Comparison with Structurally Related Compounds
1-(4-Chlorophenyl)-1-phenylethanol belongs to a family of substituted benzhydrols. Its properties can be compared with structurally similar compounds to understand structure-activity relationships:
Compound | Key Structural Difference | Notable Property Differences |
---|---|---|
1-(4-Bromophenyl)-1-phenylethanol | Bromine instead of chlorine | Different electronic effects due to the larger halogen |
1-(4-Methylphenyl)-1-phenylethanol | Methyl group instead of chlorine | Less electronegative, different reactivity patterns |
1-(4-Nitrophenyl)-1-phenylethanol | Nitro group instead of chlorine | Strong electron-withdrawing effects, different reactivity |
1-(4-Chlorophenyl)-1-phenylacetone | Ketone instead of alcohol | Different functional group reactivity, lacks the hydroxyl group |
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